molecular formula C12H19ClN2OS B1418810 N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185319-57-6

N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No.: B1418810
CAS No.: 1185319-57-6
M. Wt: 274.81 g/mol
InChI Key: OYYWVZDXFZJVSH-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride, with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19ClN2OS
  • CAS Number : 1185319-57-6
  • Molecular Weight : 274.81 g/mol
  • IUPAC Name : N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide; hydrochloride

1. Pharmaceutical Applications

The compound is noted for its potential in pharmaceutical formulations. Variants have shown efficacy in therapeutic contexts, particularly in targeting specific biological pathways relevant to various diseases.

2. Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT)

Research indicates that related compounds can effectively inhibit ACAT, an enzyme implicated in cholesterol metabolism. This inhibition suggests a role in managing conditions associated with cholesterol dysregulation, such as atherosclerosis.

3. DNA and Protein Binding

Studies demonstrate that derivatives of this compound exhibit significant interactions with DNA and proteins. For instance, binding assays with calf thymus DNA and bovine serum albumin (BSA) reveal potential applications in drug delivery systems and biomolecular studies.

4. Antimicrobial Activity

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against various bacterial strains and Candida species, indicating the compound's potential as a broad-spectrum antimicrobial agent.

5. Anticancer Potential

The antiproliferative properties of certain derivatives have been investigated against human cancer cell lines, demonstrating significant growth inhibition. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Pharmaceutical ApplicationsPart of therapeutic formulations targeting specific diseases
ACAT InhibitionInhibits cholesterol metabolism enzyme ACAT
DNA BindingExhibits interactions with calf thymus DNA
Antimicrobial ActivityEffective against pathogenic bacteria and fungi
Anticancer ActivitySignificant growth inhibition in cancer cell lines

The biological activities of this compound can be attributed to its structural features which facilitate interaction with various biological targets:

  • Enzyme Inhibition : The piperidine ring may enhance binding affinity to enzymes like ACAT due to its ability to mimic substrate structures.
  • DNA Interaction : The thiophene moiety is known for its ability to intercalate into DNA strands, potentially disrupting replication processes.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c15-12(6-10-3-5-16-9-10)14-8-11-2-1-4-13-7-11;/h3,5,9,11,13H,1-2,4,6-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWVZDXFZJVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671620
Record name N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-57-6
Record name N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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